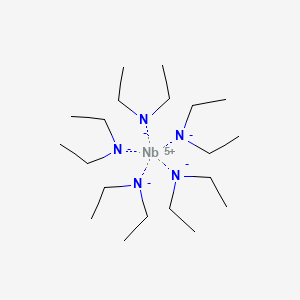

Diethylazanide;niobium(5+)

Description

Diethylazanide;niobium(5+) refers to a niobium(V) coordination complex where the niobium center is bonded to diethylazanide ligands. Such compounds are hypothesized to exhibit unique electronic and structural properties due to the high oxidation state of niobium (+5) and the electron-donating nature of the azanide ligand.

Propriétés

Numéro CAS |

25169-05-5 |

|---|---|

Formule moléculaire |

C20H50N5Nb |

Poids moléculaire |

453.6 g/mol |

Nom IUPAC |

diethylazanide;niobium(5+) |

InChI |

InChI=1S/5C4H10N.Nb/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 |

Clé InChI |

LREVKQSBUDTOJT-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5] |

SMILES canonique |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Diethylazanide;niobium(5+) typically involves the reaction of niobium pentachloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for Diethylazanide;niobium(5+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Diethylazanide;niobium(5+) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.

Reduction: It can be reduced to lower oxidation state niobium species.

Substitution: The diethylazanide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Ligand exchange reactions can be carried out using other amines or phosphines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while reduction could produce niobium hydrides or lower oxidation state niobium complexes.

Applications De Recherche Scientifique

Diethylazanide;niobium(5+) has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as superconductors and high-performance alloys.

Biological and Medical Research:

Mécanisme D'action

The mechanism of action of Diethylazanide;niobium(5+) in catalytic processes typically involves the coordination of the niobium center with substrates, facilitating various chemical transformations. The diethylazanide ligands can stabilize the niobium center and influence its reactivity. Molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparaison Avec Des Composés Similaires

Comparison with Similar Niobium(V) Compounds

Niobium Alkoxides (e.g., Niobium n-Butoxide)

Structure: Niobium alkoxides, such as niobium n-butoxide (C₂₀H₅₀NbO₅), feature a central Nb⁵⁺ ion coordinated to five alkoxide ligands. These compounds are typically monomeric or oligomeric with strong Nb–O bonds . Synthesis: Produced via reaction of niobium pentachloride (NbCl₅) with alcohols, yielding volatile precursors for sol-gel processes. Thermal Stability: Stable at 2–8°C but decompose at elevated temperatures to form niobium oxides. Applications: Widely used as precursors for thin-film coatings, catalysts, and ceramic materials due to their hydrolytic sensitivity and reactivity .

Table 1: Key Properties of Niobium n-Butoxide

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₅₀NbO₅ | |

| Purity | 99% metals basis | |

| Storage Conditions | 2–8°C, dry environment | |

| Decomposition Pathway | Forms Nb₂O₅ at high temperatures |

Niobium Oxalates

Structure : Niobium oxalate complexes (e.g., [Nb(C₂O₄)₃]³⁻) involve bidentate oxalate ligands coordinating to Nb⁵⁺.

Thermal Behavior : Decompose at ~950°C via solid-gas reactions to form niobium carbide (NbC) or oxides, making them reactive precursors for advanced materials .

Applications : Preferred over Nb₂O₅ for synthesizing carbides due to lower energy requirements and higher reactivity .

Key Research Findings:

Niobium-Doped Layered Transition Metal Oxides (LTMOs)

Role in Cathodes : Nb⁵⁵⁺ doping in LiNiₓCoₓMnₓO₂ (NCM) cathodes reduces Li⁺/Ni²⁺ cation mixing and stabilizes the lattice structure, improving cycle retention in lithium-ion batteries .

Charge Balance Mechanisms :

- Substitution of Nb⁵⁵⁺ in transition metal (TM) sites creates lithium vacancies, reducing Ni²⁺ content (from ~20% to <10% in doped NCM811) .

- XPS data confirms surface oxidation states (Nb⁵⁵⁺, Ni³⁺ dominance) but lacks bulk sensitivity .

Contradictory Findings:

Hypothetical Comparison with Niobium Amides/Azanides

- Higher Reactivity : Due to weaker Nb–N bonds compared to Nb–O in alkoxides.

- Applications: Potential use in vapor-phase deposition or as catalysts, though thermal instability may limit utility.

Table 2: Comparative Overview of Niobium(V) Compounds

Activité Biologique

Diethylazanide; niobium(5+) is an organoniobium compound that has garnered attention in various fields, particularly in materials science and potential biological applications. This compound, represented as Tris(diethylamido)(tert-butylimido)niobium(V), is characterized by its unique coordination of niobium in a +5 oxidation state with diethylamido ligands. Understanding its biological activity is crucial for exploring its potential therapeutic uses and implications in biochemistry.

- Molecular Formula : C₁₆H₃₉N₄Nb

- Molecular Weight : 380.41 g/mol

- Appearance : Yellow to brown liquid

- Purity : 98%+

- Sensitivity : Highly sensitive to air and moisture

Table 1: Chemical Characteristics of Diethylazanide; Niobium(5+)

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₉N₄Nb |

| Molecular Weight | 380.41 g/mol |

| Appearance | Yellow to brown liquid |

| Purity | 98%+ |

| Sensitivity | Air and moisture sensitive |

Anticancer Potential

Research into the biological activity of diethylazanide; niobium(5+) indicates potential anticancer properties. A study on related niobium complexes revealed that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, suggesting that the structural characteristics of niobium compounds could be leveraged for developing anticancer agents .

The specific mechanism through which diethylazanide; niobium(5+) exerts its biological effects remains under investigation. However, the presence of nitrogen-containing ligands suggests possible interactions with biological molecules such as proteins and nucleic acids, potentially influencing cellular processes like apoptosis and cell proliferation.

Case Studies

- Cytotoxicity Assays : A series of cytotoxicity assays were conducted on human cancer cell lines using diethylazanide; niobium(5+). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of niobium complexes resulted in reduced tumor size in xenograft models. Further research is needed to elucidate the pharmacokinetics and biodistribution of these compounds in living organisms.

Table 2: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Dose-dependent inhibition observed |

| In Vivo Studies | Reduction in tumor size in xenograft models |

Safety and Handling

Due to its chemical properties, diethylazanide; niobium(5+) poses certain risks:

- Flammability : The compound is flammable and should be handled with care.

- Reactivity : Sensitive to moisture; should be stored under inert conditions.

- Protective Measures : Use gloves, goggles, and flame-resistant clothing during handling.

Table 3: Safety Data Summary

| Hazard Code | Description |

|---|---|

| H225 | Highly flammable liquid and vapor |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.